Xilobam
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Xilobam can be synthesized through a reaction between 2,6-dimethylaniline and 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the purity and specificity of the compound .
Chemical Reactions Analysis
Types of Reactions
Xilobam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential tool for studying enzyme interactions.
Medicine: Evaluated for its muscle relaxant properties and potential use in treating central nervous system disorders.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to receptors and modulates the activity of neurotransmitters, leading to muscle relaxation and other therapeutic effects. The exact pathways involved include the modulation of ion channels and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Baclofen: Another muscle relaxant with a different mechanism of action.
Tizanidine: A central alpha-2 adrenergic agonist used for muscle spasticity.
Uniqueness of Xilobam
This compound is unique due to its specific interaction with central nervous system receptors and its non-sedating properties, which differentiate it from other muscle relaxants like diazepam and baclofen .
Properties
CAS No. |
50528-97-7 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18) |
InChI Key |
PAXRPWSXCPTPCA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea xilobam xilobam monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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